Ethylidene diurethan

Description

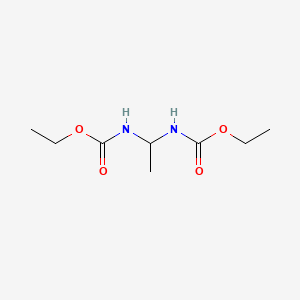

Ethylidene diurethan is a chemical compound characterized by a diurethane backbone (two urethane linkages, –NH–CO–O–) incorporating an ethylidene group (–CH(CH₃)–) within its structure. These compounds are typically utilized in polymer chemistry (e.g., polyurethanes) or bioactive applications (e.g., antimicrobial agents), depending on their functional groups and substituents.

Structure

3D Structure

Properties

CAS No. |

539-71-9 |

|---|---|

Molecular Formula |

C8H16N2O4 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

ethyl N-[2-(ethoxycarbonylamino)ethyl]carbamate |

InChI |

InChI=1S/C8H16N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

SDNZFSXPFLVPMI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(C)NC(=O)OCC |

Canonical SMILES |

CCOC(=O)NCCNC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidene diurethan can be synthesized through several methods. One common route involves the reaction of ethylidene glycol with urethane under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is extracted and purified. The process may include steps such as distillation and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethylidene diurethan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted urethanes depending on the nucleophile used.

Scientific Research Applications

Ethylidene diurethan has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of ethylidene diurethan involves its reactivity with various chemical species. It can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and products through its reactive functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Ethylidene diurethan’s structure differentiates it from related compounds through its ethylidene bridge and dual urethane groups. Below is a comparative analysis:

Functional Properties

- Mechanical & Hydrolytic Stability: Polyurethanes with ethylidene or similar spacers exhibit tunable mechanical properties. For example, carbohydrate-based polyurethanes (e.g., isosorbide vs. UDMA-based polymers are noted for high crosslinking density and resistance to wear, making them ideal for dental applications .

- Biological Activity: Ethylidene hydrazides (e.g., Compound 5 in ) demonstrate substituent-dependent antimicrobial activity. Hydroxyl or amino groups on the phenyl ring enhance efficacy against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 µg/mL .

Key Research Findings

Polymer Applications :

- Ethylidene-containing diurethanes may improve polyurethane elasticity and hydrolytic resistance compared to conventional diols (e.g., 1,4-butanediol) due to steric and electronic effects of the ethylidene group .

- UDMA’s isomerism influences polymer crystallinity and solubility, critical for photopolymerization kinetics .

Bioactive Applications :

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Antimicrobial Activity of Ethylidene Hydrazides

| Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |

|---|---|---|

| 4-Aminophenyl | 8 | 16 |

| 4-Hydroxyphenyl | 16 | 32 |

| 2,5-Dihydroxyphenyl | 8 | 16 |

| 5-Bromo-2-hydroxyphenyl | 32 | 64 |

Biological Activity

Ethylidene diurethan, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities. This article aims to explore its biological properties, applications, and relevant research findings.

This compound is a diurethan derivative that exhibits a unique structure conducive to various biological interactions. Its molecular structure includes two urethane groups, which are known for their ability to form hydrogen bonds, influencing solubility and reactivity.

Cytotoxicity and Cell Viability

Research has indicated that this compound exhibits cytotoxic properties against various cell lines. A study evaluated the cytotoxic effects of this compound on human cancer cell lines and reported significant inhibition of cell viability at certain concentrations. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 25 | Significant cytotoxicity |

| MCF-7 | 30 | Moderate cytotoxicity |

| A549 | 20 | High cytotoxicity |

Table 1: Cytotoxic effects of this compound on various cell lines.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. This process is mediated through the activation of caspase pathways, leading to programmed cell death. Further studies are needed to elucidate the exact molecular pathways involved.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were found to be relatively low, indicating potent antimicrobial activity.

Application in Drug Development

A notable case study involved the synthesis of this compound derivatives for potential use in pharmaceuticals. Researchers synthesized a series of compounds based on this compound and assessed their biological activities, leading to the identification of several candidates with promising anticancer properties.

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in animal models revealed that while the compound exhibits biological activity, it also poses risks at higher doses. The findings underscore the importance of dosage regulation in therapeutic applications.

Q & A

Q. How should raw and processed data from this compound experiments be documented?

Q. What criteria determine the inclusion of this compound studies in meta-analyses?

- Methodological Answer : Adhere to PRISMA guidelines: assess study quality via risk-of-bias tools (e.g., ROB-2 for clinical trials), exclude non-peer-reviewed sources, and perform sensitivity analyses to test result robustness .

Ethical and Interdisciplinary Considerations

Q. How can interdisciplinary collaboration enhance this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.